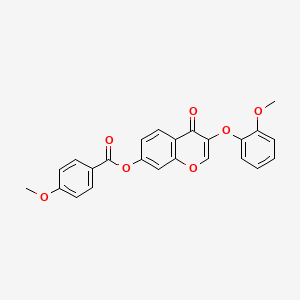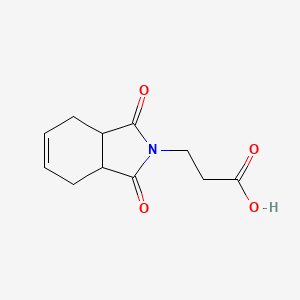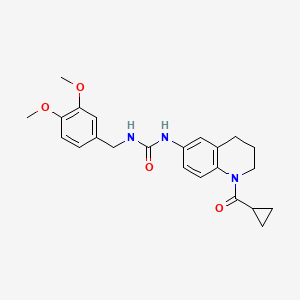![molecular formula C13H11FN2O2 B2620981 (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-fluorophenyl)methanone CAS No. 2034487-25-5](/img/structure/B2620981.png)
(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Several synthetic methods have been explored to access this compound. Notably, a novel N-heterocyclic carbene (NHC)-catalyzed asymmetric [3 + 3] cycloaddition between α-bromoenals and 5-aminoisoxazoles has been developed. This method yields various dihydroisoxazolo[5,4-b]pyridin-6-ones in high yields (up to 99%) with excellent enantioselectivities (up to >99%) under mild conditions. Importantly, this represents the first example of direct catalytic asymmetric synthesis of dihydroisoxazolo[5,4-b]pyridin-6-ones .
Molecular Structure Analysis
The molecular structure of (6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-fluorophenyl)methanone consists of a fused isoxazolo[4,5-c]pyridine ring system connected to a 2-fluorophenyl moiety. The exact arrangement of atoms and bonds can be visualized using X-ray crystallography or computational methods .
Chemical Reactions Analysis
The compound’s reactivity can be explored through various chemical reactions. For instance, dehydrogenation and halogenation of related structures have been investigated to provide suitable intermediates for further functionalization .
Physical and Chemical Properties Analysis
Mecanismo De Acción
Target of action
The compound belongs to the class of oxazoles, which are known to have a wide spectrum of biological activities
Mode of action
Oxazoles generally interact with their targets through various types of chemical bonds, including hydrogen bonds, ionic bonds, and van der Waals interactions
Biochemical pathways
Oxazoles can affect various biochemical pathways depending on their specific targets
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Oxazoles, in general, are known to have good bioavailability
Result of action
The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules
Propiedades
IUPAC Name |
6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c14-11-4-2-1-3-10(11)13(17)16-6-5-12-9(8-16)7-15-18-12/h1-4,7H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFGXXPRSTSBLIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1ON=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide](/img/structure/B2620900.png)
![N-(4-ethylphenyl)-4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2620901.png)
![N-[(5-chloropyrazin-2-yl)methyl]-3-methyl-1,2,4-thiadiazol-5-amine](/img/structure/B2620904.png)
![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(4-chlorobenzyl)-2-oxoacetamide](/img/structure/B2620905.png)
![2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B2620906.png)

![Methyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2620909.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2620910.png)
![Methyl 5-({(3-fluorophenyl)[(3-methyl[1,2,4]triazolo[4,3-a]pyridin-6-yl)sulfonyl]amino}methyl)-2-furoate](/img/structure/B2620911.png)




![4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2620921.png)
